N-(phenylsulfonyl)-L-tryptophan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

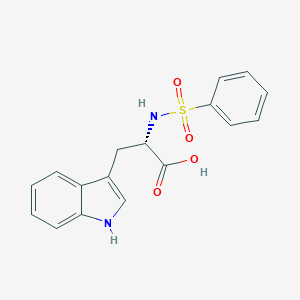

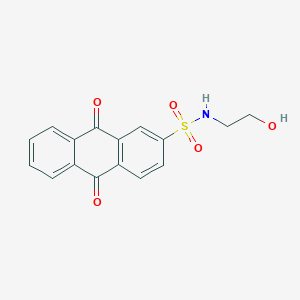

Phenylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group attached to a phenyl ring . L-Tryptophan is an essential amino acid that is used in the biosynthesis of proteins . “N-(phenylsulfonyl)-L-tryptophan” would be a compound where a phenylsulfonyl group is attached to the nitrogen atom of the L-tryptophan molecule.

Molecular Structure Analysis

The molecular structure of “this compound” would consist of the L-tryptophan molecule with a phenylsulfonyl group attached to the nitrogen atom . The exact structure would need to be confirmed using techniques such as NMR spectroscopy and X-ray crystallography.Chemical Reactions Analysis

Phenylsulfonyl compounds are known to participate in a variety of chemical reactions, including C–S bond functionalization . The reactivity of “this compound” would depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure . These properties could include its solubility, melting point, boiling point, and stability.Aplicaciones Científicas De Investigación

Tryptophan Metabolism and Pharmacological Targets

N-(phenylsulfonyl)-L-tryptophan is relevant in the context of L-tryptophan metabolism, which is crucial for protein synthesis and produces bioactive molecules that act in various organs through different mechanisms. Enzymes involved in L-tryptophan metabolism, metabolites, or their receptors represent potential therapeutic targets. Disruptions in this metabolism are linked to neurological, metabolic, psychiatric, and intestinal disorders, suggesting avenues for drug development targeting these pathways (Modoux et al., 2020).

Microbial Strain Development for L-Tryptophan Production

This compound may also have implications in the engineering of microbial strains for L-tryptophan production. Strategies like tryptophan attenuator inactivation and promoter swapping in Escherichia coli have been developed to optimize metabolic flux for improved L-tryptophan production. This approach has shown to significantly increase the transcription of tryptophan operon genes, leading to higher L-tryptophan accumulation, demonstrating an efficient method for metabolic engineering that could be applied to other bacteria (Gu et al., 2012).

Protein Renaturation

The family of non-detergent sulfobetaines (NDSBs), to which this compound belongs, has been investigated for their role in facilitating protein renaturation. These molecules significantly increase the amount of active protein recovered in in vitro folding experiments by preventing aggregation and interacting with early folding intermediates. This is particularly important for proteins like tryptophan synthase, where early aggregation can be prevented, indicating a potential application in improving the yields of functional proteins in biotechnological processes (Vuillard et al., 1998).

Mecanismo De Acción

Target of Action

N-(phenylsulfonyl)-L-tryptophan is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures, such as N-(phenylsulfonyl)benzenesulfonamide, have been reported to act on enzymes like Corticosteroid 11-beta-dehydrogenase 1 (HSD11B1) . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone .

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that it might interact with its targets through a mechanism involving the formation of a σ-complex . This is a common mechanism in electrophilic substitution reactions .

Biochemical Pathways

Similar compounds have been reported to affect nitrogen metabolism pathways . Nitrogen metabolism is crucial for many biological processes, including the synthesis of amino acids, nucleotides, and other biomolecules .

Pharmacokinetics

A compound with a similar structure, n-[4-(benzoylamino)phenylsulfonyl]glycine (bapsg), has been reported to exhibit dose-proportionate pharmacokinetics following both intravenous and intraperitoneal administration . BAPSG was found to have a short plasma elimination half-life in the range of 0.5-1.5 hours .

Result of Action

Similar compounds have been reported to exhibit significant antimicrobial activity .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-(benzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-17(21)16(19-24(22,23)13-6-2-1-3-7-13)10-12-11-18-15-9-5-4-8-14(12)15/h1-9,11,16,18-19H,10H2,(H,20,21)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHNPPHUNSPFKI-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-Chlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B352137.png)

![6,7-Dihydroindeno[6,7,1-def]isochromene-1,3-dione](/img/structure/B352140.png)

![1-[(2-Chlorophenyl)methyl]benzimidazole](/img/structure/B352159.png)

![N,N'-bis[(E)-furan-2-ylmethylideneamino]propanediamide](/img/structure/B352165.png)

![2-(4-chloro-2-methylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B352174.png)

![5-methyl-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B352176.png)

![Benzo[de]thiochromen-3-yl acetate](/img/structure/B352178.png)

![12-Acetylnaphtho[2,3-b]indolizine-6,11-dione](/img/structure/B352179.png)

![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B352184.png)

![{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352186.png)